molecular formula C12H5Br5O B1602054 3,3',4,4',5-Pentabromodiphenyl ether CAS No. 366791-32-4

3,3',4,4',5-Pentabromodiphenyl ether

Cat. No. B1602054
CAS RN: 366791-32-4
M. Wt: 564.7 g/mol
InChI Key: SJNIIWPIAVQNRK-UHFFFAOYSA-N
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Description

3,3',4,4',5-Pentabromodiphenyl ether (PBDE) is a flame retardant compound used in a variety of consumer products, including electronics, furniture, and textiles. PBDEs are highly persistent in the environment and can accumulate in living organisms, leading to potential health risks. Despite the potential health risks, PBDEs are still widely used in consumer products due to their effectiveness as flame retardants.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of 3,3’,4,4’,5-Pentabromodiphenyl ether (PBDE 126). Below is a comprehensive analysis focusing on various unique applications. Each section provides detailed information specific to each field.

Environmental Monitoring

PBDE 126 is often monitored in environmental studies due to its persistence and potential for bioaccumulation. Advanced GC-MS/MS systems are used for the ultra-sensitive analysis of PBDEs in environmental samples, overcoming challenges such as the active nature of high molecular mass PBDEs and potential chromatographic interferences .

Food Safety Analysis

In food safety research, PBDE 126 is analyzed to assess its concentration in food products. The Thermo ScientificTM TSQTM 9000 triple quadrupole GC-MS/MS system with an advanced electron ionization source is utilized for this purpose, ensuring accurate quantification at low concentrations .

Health Impact Studies

Studies on the health impacts of PBDEs include examining the effects of prenatal exposure on spermatogenic injuries in mice, which can be extrapolated to potential human health risks .

Cancer Research

Research into the association between PBDE exposure and cancer mortality has highlighted the need for further investigation into individual congeners like PBDE 126. Such studies utilize instrumental methods to quantify exposure levels and assess risk .

Analytical Method Development

The development of analytical methods for PBDEs includes creating retention time databases for congener-specific analysis using various capillary columns. This aids in determining the most suitable column for quantitative analysis of compounds like PBDE 126 .

Mechanism of Action

properties

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573491
Record name 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4',5-Pentabromodiphenyl ether

CAS RN

366791-32-4
Record name 3,3',4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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